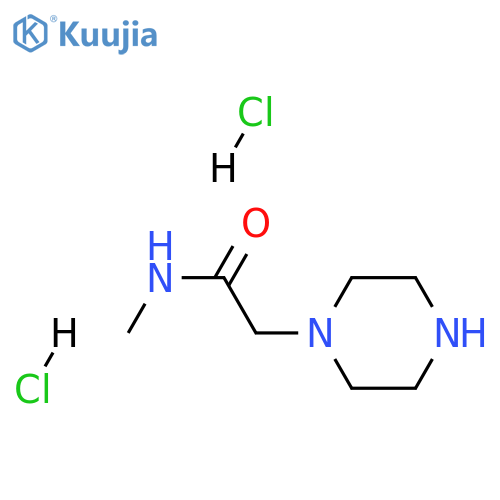

Cas no 1172890-30-0 (N-methyl-2-(1-piperazinyl)acetamide dihydrochloride)

1172890-30-0 structure

商品名:N-methyl-2-(1-piperazinyl)acetamide dihydrochloride

CAS番号:1172890-30-0

MF:C7H17Cl2N3O

メガワット:230.135379552841

MDL:MFCD11099549

CID:4575008

N-methyl-2-(1-piperazinyl)acetamide dihydrochloride 化学的及び物理的性質

名前と識別子

-

- N-methyl-2-(1-piperazinyl)acetamide dihydrochloride

-

- MDL: MFCD11099549

- インチ: 1S/C7H15N3O.2ClH/c1-8-7(11)6-10-4-2-9-3-5-10;;/h9H,2-6H2,1H3,(H,8,11);2*1H

- InChIKey: PCAYBFINZCOBFV-UHFFFAOYSA-N

- ほほえんだ: C(NC)(=O)CN1CCNCC1.[H]Cl.[H]Cl

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 3

じっけんとくせい

- ゆうかいてん: 282-284 °C

N-methyl-2-(1-piperazinyl)acetamide dihydrochloride セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

N-methyl-2-(1-piperazinyl)acetamide dihydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB267185-10 g |

N-Methyl-2-piperazin-1-ylacetamide dihydrochloride |

1172890-30-0 | 10g |

€563.30 | 2023-04-26 | ||

| abcr | AB267185-5 g |

N-Methyl-2-piperazin-1-ylacetamide dihydrochloride |

1172890-30-0 | 5g |

€365.50 | 2023-04-26 | ||

| Fluorochem | 359560-5g |

N-methyl-2-(1-piperazinyl)acetamide dihydrochloride |

1172890-30-0 | 95.0% | 5g |

£313.00 | 2023-04-24 | |

| Enamine | EN300-37411-10.0g |

N-methyl-2-(piperazin-1-yl)acetamide dihydrochloride |

1172890-30-0 | 95% | 10.0g |

$856.0 | 2023-02-10 | |

| Enamine | EN300-37411-0.5g |

N-methyl-2-(piperazin-1-yl)acetamide dihydrochloride |

1172890-30-0 | 95% | 0.5g |

$121.0 | 2023-02-10 | |

| Enamine | EN300-37411-5.0g |

N-methyl-2-(piperazin-1-yl)acetamide dihydrochloride |

1172890-30-0 | 95% | 5.0g |

$481.0 | 2023-02-10 | |

| abcr | AB267185-5g |

N-Methyl-2-piperazin-1-ylacetamide dihydrochloride; . |

1172890-30-0 | 5g |

€381.90 | 2025-02-15 | ||

| Aaron | AR00J2B0-5g |

N-methyl-2-(1-piperazinyl)acetamide dihydrochloride |

1172890-30-0 | 95% | 5g |

$380.00 | 2025-02-28 | |

| Ambeed | A985531-5g |

N-Methyl-2-(1-piperazinyl)acetamide dihydrochloride |

1172890-30-0 | 95% | 5g |

$320.0 | 2024-04-26 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1278899-250mg |

N-Methyl-2-(piperazin-1-yl)acetamide dihydrochloride |

1172890-30-0 | 95% | 250mg |

¥1155.00 | 2024-08-09 |

N-methyl-2-(1-piperazinyl)acetamide dihydrochloride 関連文献

-

Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191

-

Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184

-

Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59

-

Alain Mayer,Adrian Häberli,Christian J. Leumann Org. Biomol. Chem., 2005,3, 1653-1658

-

Chun-Ting He,Pei-Qin Liao,Dong-Dong Zhou,Bao-Ying Wang,Wei-Xiong Zhang,Jie-Peng Zhang,Xiao-Ming Chen Chem. Sci., 2014,5, 4755-4762

1172890-30-0 (N-methyl-2-(1-piperazinyl)acetamide dihydrochloride) 関連製品

- 2162016-09-1(2-(5-Fluoropyridin-2-yl)acetaldehyde)

- 1305322-92-2(2-(Cyclopropylmethoxy)-5-fluoropyridine)

- 1365938-66-4(1-(difluoromethyl)-5-methyl-1H-pyrazole-4-carbaldehyde)

- 1375474-07-9(2-methyl-1-propyl-1H-indole-3-sulfonyl chloride)

- 396724-96-2(methyl 5-phenyl-3-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamidothiophene-2-carboxylate)

- 1788845-53-3(1,6-Dihydro-1-methyl-6-oxo-N-[1-(2-pyridinyl)-3-pyrrolidinyl]-3-pyridazinecarboxamide)

- 2352073-06-2(Ethyl 2-amino-3-(2-hydroxypyridin-3-yl)propanoate)

- 62343-67-3(2-(3,5-dimethylphenyl)ethan-1-ol)

- 1804067-16-0(1-(3-Bromo-2-(fluoromethoxy)phenyl)-1-chloropropan-2-one)

- 1334372-97-2(N-(2-methoxy-5-methylphenyl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1172890-30-0)N-methyl-2-(1-piperazinyl)acetamide dihydrochloride

清らかである:99%

はかる:5g

価格 ($):288.0